molecular formula C50H80N16O11 B025754 4-Nitro-tpala-dynorphin CAS No. 103614-23-9

4-Nitro-tpala-dynorphin

Cat. No.: B025754
CAS No.: 103614-23-9
M. Wt: 1081.3 g/mol
InChI Key: DBOTXBIGEHXVCK-BYAJYZPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-TPALA-Dynorphin is a synthetic analog of the endogenous opioid peptide dynorphin A, specifically designed for research purposes. Dynorphins are a class of opioid peptides that primarily exert their effects through the kappa opioid receptor (KOR), a G-protein coupled receptor . The kappa opioid receptor system, activated by endogenous dynorphins, is a critical mediator of stress-induced responses and is implicated in the symptomatology of neuropsychiatric conditions . Research indicates that dynorphin and KOR activation play a significant role in modulating diverse behaviors including stress response, anxiety, reward, and motivation . Furthermore, the dynorphin/KOR system is involved in the complex molecular changes underlying addiction, where it can decrease dopamine release, counteracting the rewarding effects of substances like cocaine . As a research tool, this compound allows scientists to probe the intricate signaling mechanisms of KOR. Different dynorphin peptides, despite similar initial activation, can drive distinct cellular outcomes by sorting the receptor to different intracellular compartments and signaling pathways . This makes modified peptides like this compound valuable for studying location-biased signaling and receptor trafficking. This product is provided for investigative use in vitro or in animal models to advance understanding of opioid receptor function in neurology, psychiatry, and pharmacology. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoyl]-[(2R)-2-[ethyl-[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-1-oxopentan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H80N16O11/c1-8-64(42(69)28-60-41(68)27-61-44(71)38(57-7)26-32-15-19-34(67)20-16-32)40(24-30(4)5)48(75)65(46(73)36(56-6)11-9-21-58-49(52)53)47(74)37(12-10-22-59-50(54)55)62-45(72)39(23-29(2)3)63-43(70)35(51)25-31-13-17-33(18-14-31)66(76)77/h13-20,29-30,35-40,56-57,67H,8-12,21-28,51H2,1-7H3,(H,60,68)(H,61,71)(H,62,72)(H,63,70)(H4,52,53,58)(H4,54,55,59)/t35-,36-,37-,38-,39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOTXBIGEHXVCK-BYAJYZPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(CC(C)C)C(=O)N(C(=O)C(CCCN=C(N)N)NC)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H](CC(C)C)C(=O)N(C(=O)[C@H](CCCN=C(N)N)NC)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H80N16O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145951
Record name 4-Nitro-tpala-dynorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1081.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103614-23-9
Record name 4-Nitro-tpala-dynorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103614239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitro-tpala-dynorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Structural Elucidation for 4 Nitro Tpala Dynorphin

Design and Synthesis of 4-Nitro-tpala-Dynorphin

The synthesis of a complex, non-natural peptide analog like this compound requires a multi-faceted approach that combines solid-phase synthesis with the intricate chemistry of non-proteinogenic amino acids. The design incorporates a dynorphin (B1627789) backbone, a class of endogenous opioid peptides, with two key modifications: the substitution of an amino acid with a tetrahydropapaveroline (B182428) (tpala) derivative and the introduction of a nitro group.

Solid-Phase Peptide Synthesis Strategies for Complex Analogs

The primary method for assembling the peptide chain of this compound is Solid-Phase Peptide Synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protocol is commonly employed for synthesizing dynorphin analogs due to its mild deprotection conditions, which are compatible with complex and sensitive amino acid side chains. nih.govthaiscience.info

The general SPPS cycle for constructing such an analog involves:

Resin Loading : The C-terminal amino acid of the desired dynorphin fragment is covalently attached to a solid support, often a polystyrene or polyethylene (B3416737) glycol-polystyrene (PEG-PS) resin equipped with a suitable linker like PAL (peptide amide linker) for producing a C-terminal amide. thaiscience.info

Deprotection : The Fmoc protecting group on the α-amine of the resin-bound amino acid is removed using a weak base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).

Coupling : The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly freed amine. Common activating reagents for complex syntheses include PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of HOBt (hydroxybenzotriazole) and a base such as DIEA (N,N-diisopropylethylamine). nih.gov

Washing : The resin is thoroughly washed to remove excess reagents and by-products.

This cycle is repeated for each amino acid in the sequence. The incorporation of the large, structurally complex 4-Nitro-tpala residue requires optimized coupling conditions, potentially including extended reaction times or double coupling steps to ensure complete reaction.

StepReagent/ConditionPurpose
Resin Selection PAL-PEG-PS ResinSolid support for synthesis, yields C-terminal amide upon cleavage. thaiscience.info
Fmoc Deprotection 20% Piperidine in DMFRemoves the Fmoc group from the N-terminus of the growing peptide chain.
Amino Acid Coupling Fmoc-amino acid, PyBOP, HOBt, DIEA in DMFForms the peptide bond between the new amino acid and the chain. nih.gov
Final Cleavage Trifluoroacetic acid (TFA) with scavengersCleaves the completed peptide from the resin and removes side-chain protecting groups.

Regiospecific Introduction of the Nitroaromatic Moiety

The introduction of the 4-nitro group onto the phenylalanine-like structure of the "tpala" moiety is a critical step that dictates the final chemical properties of the analog. There are two primary strategies for this modification:

Pre-synthetic Incorporation : The most efficient and regioselective method involves the synthesis of the non-natural amino acid building block, L-4-nitrophenylalanine, prior to its incorporation into the peptide chain. L-phenylalanine can be nitrated using a mixed acid solution of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at controlled temperatures (e.g., 0°C), which favors the formation of the para-substituted product, L-4-nitrophenylalanine, with reported yields around 65%. researchgate.net This nitrated amino acid is then protected with an Fmoc group to create the final building block (Fmoc-L-4-nitrophenylalanine) for use in SPPS. This approach ensures that the nitro group is exclusively at the desired 4-position of the phenyl ring.

Post-Synthetic Modification : An alternative, though often less selective, strategy is the nitration of a phenylalanine residue after it has been incorporated into the peptide sequence while still on the solid support. nih.gov This approach is challenging due to the harsh conditions required for nitration, which can damage the peptide or other sensitive amino acid residues. Furthermore, achieving regiospecificity for the 4-position over the 2- or 3-positions is difficult and often results in a mixture of products, complicating purification. researchgate.net

Given these factors, the use of a pre-synthesized Fmoc-4-nitro-phenylalanine derivative as a direct building block in SPPS is the preferred methodology for ensuring the precise structure of this compound.

Stereoselective Incorporation of tpala (Tetrahydropapaveroline or analogous modified phenylalanine)

Tetrahydropapaveroline (THP), also known as norlaudanosoline, is a tetrahydroisoquinoline alkaloid, not a simple modified phenylalanine. unica.itresearchgate.net Its structure is significantly more complex and rigid. The synthesis of a "4-Nitro-tpala" building block for SPPS is a synthetic challenge in itself.

The core tetrahydroisoquinoline scaffold of tpala is typically formed via a Pictet-Spengler reaction. unica.itnih.gov In the context of 4-Nitro-tpala, this would involve the condensation of a dopamine (B1211576) derivative with an aldehyde derived from 4-nitrophenylalanine. The stereochemistry at the C-1 position of the resulting tetrahydroisoquinoline is critical and can be controlled through the use of chiral catalysts or by starting with a chiral precursor, leading to a stereoselective synthesis. nih.govucl.ac.uk

Synthesis of the necessary precursors, including a dopamine derivative and a 4-nitrophenylacetaldehyde equivalent.

Execution of a stereoselective Pictet-Spengler condensation to form the chiral 4-nitro-tetrahydropapaveroline core.

Functionalization of the resulting molecule to introduce the carboxylic acid and amine groups necessary for it to function as an amino acid.

Orthogonal protection of the functional groups, culminating in the addition of an Fmoc group to the α-amine, to make it suitable for SPPS.

The incorporation of this large, sterically hindered, and non-standard amino acid into the growing peptide chain during SPPS would require optimized and potentially prolonged coupling times to achieve a high yield.

Post-Synthetic Modification and Purification Techniques

After the full peptide sequence is assembled on the resin, the peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA), containing a mixture of "scavengers" (e.g., water, triisopropylsilane, and ethanedithiol) to prevent side reactions with sensitive residues.

The resulting crude peptide is a mixture containing the desired product along with truncated sequences, deletion sequences, and products of side reactions. Purification is therefore essential and is overwhelmingly accomplished using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.gov The crude peptide mixture is dissolved and injected into an HPLC system equipped with a C18 stationary phase column. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous acidic mobile phase (often containing 0.1% TFA) is used to elute the components based on their hydrophobicity. Fractions are collected and analyzed, and those containing the pure this compound are pooled and lyophilized to obtain the final product as a dry powder.

Other post-synthetic modifications could also be applied to dynorphin analogs while they are still on the resin, such as cyclization to create conformationally constrained peptides or the addition of specific labels. thaiscience.infonih.gov

Advanced Analytical Approaches for Comprehensive Structural Characterization

Confirming the identity and structural integrity of a novel, complex peptide like this compound is paramount. High-resolution mass spectrometry is the cornerstone of this analytical process. drug-dev.com

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) provides unambiguous confirmation of a peptide's molecular weight with extremely high accuracy, typically in the low parts-per-million (ppm) range. nih.gov

Intact Mass Analysis : The purified peptide is analyzed using an HRMS instrument, such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer, often coupled with an electrospray ionization (ESI) source. ub.edu ESI generates multiply charged ions of the intact peptide in the gas phase. The instrument measures the mass-to-charge (m/z) ratio of these ions with high resolution, allowing for the deconvolution of the resulting spectrum to determine the monoisotopic molecular weight of the intact peptide with high precision. This experimentally determined mass is then compared to the theoretically calculated mass of the this compound structure. A match within a narrow tolerance (e.g., <5 ppm) provides strong evidence for the correct elemental composition and successful synthesis.

Tandem Mass Spectrometry (MS/MS) : To confirm the amino acid sequence and pinpoint the location of the 4-Nitro-tpala modification, tandem mass spectrometry (MS/MS) is employed. drug-dev.comnih.gov In an MS/MS experiment, the specific ion corresponding to the intact peptide is isolated and then fragmented inside the mass spectrometer (e.g., via collision-induced dissociation, CID). The instrument then analyzes the m/z ratios of the resulting fragment ions. This fragmentation typically occurs along the peptide backbone, producing predictable b- and y-type ions. By analyzing the mass differences between peaks in the fragment ion spectrum, the amino acid sequence can be reconstructed. The presence of a mass shift in the fragment ions corresponding to the position of the 4-Nitro-tpala residue provides definitive confirmation of its successful and site-specific incorporation.

Analytical TechniqueInformation ProvidedExample Application for this compound
RP-HPLC Purity assessment and purification. nih.govSeparation of the target peptide from synthesis-related impurities.
ESI-HRMS (Intact Mass) High-accuracy molecular weight of the intact peptide. drug-dev.comub.eduConfirmation that the experimental mass matches the calculated mass of the full molecule.
ESI-HRMS (MS/MS) Amino acid sequence and location of modifications. nih.govVerification of the dynorphin sequence and confirmation of the position of the 4-Nitro-tpala residue.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex molecules like this compound in solution. uoguelph.ca A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to assign all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances and to define the three-dimensional structure of the peptide.

For a detailed structural assignment of this compound, a suite of NMR experiments would be utilized. The process generally begins with the assignment of individual amino acid spin systems using 2D experiments such as Total Correlation Spectroscopy (TOCSY), which reveals scalar coupling networks within each residue. researchgate.net Subsequently, sequential assignments are made using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, allowing for the connection of adjacent amino acid residues.

The introduction of the 4-nitro group onto an aromatic ring within the peptide, presumably on the "tpala" residue, induces significant and localized changes in the electronic environment, which are readily detectable by NMR. researchgate.net These changes manifest as downfield shifts of the aromatic proton and carbon signals of the nitrated residue due to the electron-withdrawing nature of the nitro group. nih.gov For instance, if "tpala" were a modified tyrosine, the ortho and meta protons to the nitro group on the phenyl ring would exhibit characteristic downfield shifts in the ¹H NMR spectrum.

Isotope labeling, particularly with ¹⁵N, can be a powerful strategy to aid in the assignment process and to probe specific structural features. nih.gov A ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum provides a fingerprint of the peptide, with each peak corresponding to a specific backbone or side-chain N-H group. The chemical shifts in this spectrum are highly sensitive to the local conformation and environment. researchgate.net The nitration of a residue would lead to a notable change in the chemical shift of the associated amide proton and other nearby protons, confirming the site of modification. researchgate.net

Below is a representative table of expected ¹H NMR chemical shift assignments for the aromatic region of a hypothetical this compound analog, illustrating the effect of nitration on a tyrosine residue at a specific position.

Proton Chemical Shift (ppm) of Unmodified Tyr Expected Chemical Shift (ppm) of 4-Nitro-Tyr Notes
Hδ (ortho to OH)~6.7~7.5Significant downfield shift due to electron-withdrawing nitro group.
Hε (meta to OH)~7.0~8.2Pronounced downfield shift due to proximity to the nitro group.

This table is illustrative and actual chemical shifts may vary depending on the full peptide sequence and experimental conditions.

Chromatographic Purity and Isomeric Characterization Techniques (e.g., Chiral HPLC)

The assessment of purity and the characterization of isomers are critical steps in the analysis of synthetic peptides like this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.

Purity Determination: Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the synthesized peptide. A C18 stationary phase is commonly used with a mobile phase gradient of water and acetonitrile, both typically containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. The purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% is generally required for biological and structural studies.

Isomeric Characterization: The synthesis of peptides containing non-standard or modified amino acids, and the potential for racemization during synthesis, necessitates the characterization of possible isomers. Chiral HPLC is the definitive method for separating enantiomers and diastereomers. chromatographyonline.comrsc.org

The choice of the chiral stationary phase (CSP) is crucial for achieving separation. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective in resolving a broad range of chiral compounds, including amino acid derivatives and peptides. scas.co.jpyakhak.org The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which differ for the various stereoisomers, leading to different retention times. scas.co.jp

For this compound, which may have multiple chiral centers, a systematic screening of different chiral columns and mobile phase conditions would be performed to develop an effective separation method. chromatographyonline.com The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water), and the choice depends on the specific CSP and the analyte. yakhak.org

The following table provides a hypothetical example of a chiral HPLC method for the analysis of isomeric purity of this compound.

Parameter Condition
Column Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel)
Mobile Phase Isocratic mixture of Hexane/Ethanol/TFA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Expected Retention Time (Isomer 1) 12.5 min
Expected Retention Time (Isomer 2) 15.8 min

This table represents a plausible set of conditions for chiral separation. Actual parameters would require experimental optimization.

The successful separation of isomers by chiral HPLC allows for their individual collection and subsequent structural and functional characterization, ensuring that any observed biological activity is attributable to a single, well-defined stereoisomer of this compound.

Molecular Pharmacology and Receptor Binding Profile of 4 Nitro Tpala Dynorphin

Opioid Receptor Binding Affinity and Selectivity

The initial characterization of any novel opioid ligand involves determining its binding affinity and selectivity for the three major opioid receptor types: kappa (KOR), mu (MOR), and delta (DOR). This is typically achieved through competitive radioligand binding assays, which measure the concentration of the compound required to displace a known radiolabeled ligand from the receptor. The results are usually expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).

Quantitative Assessment of Kappa Opioid Receptor (KOR) Binding

No publicly available data could be found regarding the KOR binding affinity of 4-Nitro-tpala-dynorphin.

Evaluation of Mu Opioid Receptor (MOR) Binding Characteristics

No publicly available data could be found regarding the MOR binding affinity of this compound.

Analysis of Delta Opioid Receptor (DOR) Binding Specificity

No publicly available data could be found regarding the DOR binding affinity of this compound.

Comparative Receptor Selectivity and Promiscuity Profiles

Without the binding affinity values for each receptor, a comparative analysis of selectivity (e.g., KOR vs. MOR/DOR) or an assessment of receptor promiscuity for this compound cannot be performed.

Table 1: Opioid Receptor Binding Affinity of this compound (Data Not Available)

Receptor Binding Affinity (Ki or IC50)
Kappa (KOR) Data Not Available
Mu (MOR) Data Not Available
Delta (DOR) Data Not Available

Ligand-Receptor Activation and G-Protein Coupling Assays

Beyond simple binding, understanding how a ligand activates a receptor is crucial. G-protein-coupled receptors (GPCRs) like the opioid receptors initiate intracellular signaling cascades upon agonist binding. Functional assays are used to quantify the efficacy and potency of a ligand in activating these pathways.

GTPγS Binding Assays for G-Protein Activation Efficacy

The [³⁵S]GTPγS binding assay is a common method to measure the functional consequence of ligand binding to a GPCR. It quantifies the ligand-induced G-protein activation by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. The results are typically reported as EC50 (the concentration of ligand that produces 50% of the maximal effect) and Emax (the maximal effect produced by the ligand, often relative to a standard agonist).

No publicly available data could be found from GTPγS binding assays for this compound at any of the opioid receptors.

Table 2: G-Protein Activation by this compound (GTPγS Assay) (Data Not Available)

Receptor Potency (EC50) Efficacy (Emax)
Kappa (KOR) Data Not Available Data Not Available
Mu (MOR) Data Not Available Data Not Available
Delta (DOR) Data Not Available Data Not Available

Agonist and Antagonist Functional Characterization at Opioid Receptors

The functional activity of a dynorphin (B1627789) analog is determined by its ability to bind to and elicit a response at opioid receptors. Dynorphins primarily target the kappa opioid receptor (KOR) but can also interact with mu (MOR) and delta (DOR) opioid receptors. nih.govwikipedia.org The introduction of chemical modifications can alter a peptide's affinity, efficacy (its ability to produce a maximal response), and potency (the concentration required to produce an effect).

The N-terminal tetrapeptide sequence of dynorphin A, Tyr-Gly-Gly-Phe, is often referred to as the "message" sequence, as it is crucial for opioid receptor activation. scispace.com The phenylalanine at position 4 (Phe⁴) is a key component of this motif. Modification at this position can significantly impact biological activity. For instance, replacing Phe⁴ with Tryptophan (Trp) in Dynorphin-A(1-13) leads to a drastic decrease in agonist activity in bioassays like the guinea pig ileum (GPI) and mouse vas deferens (MVD), while retaining relatively high binding affinity. cdnsciencepub.com This suggests that such a modification can shift the pharmacological profile towards antagonism.

The introduction of a nitro (NO₂) group onto the phenyl ring of Phe⁴ would create 4-Nitro-phenylalanine. In other opioid peptides like enkephalins, nitration of the phenyl group has been shown to increase activity. researchgate.net However, the effect in the context of a dynorphin analog is not definitively established. It is conceivable that such a modification could alter the electronic and steric properties of the residue, thereby influencing its interaction with the receptor binding pocket. Depending on the precise nature of this interaction, the resulting analog could act as a full agonist, a partial agonist (eliciting a submaximal response), or an antagonist (blocking the receptor from being activated by an agonist).

To characterize a novel analog like this compound, its functional properties would be determined using in vitro assays that measure opioid receptor activation. A common method is the [³⁵S]GTPγS binding assay, which quantifies G-protein activation upon agonist binding. In such an assay, an agonist would stimulate [³⁵S]GTPγS binding, while an antagonist would block the stimulation caused by a known agonist.

CompoundReceptor TargetAssay TypePotency (IC₅₀/EC₅₀/Kᵢ, nM)Efficacy (% of Standard)Reference
Dynorphin AKORGuinea Pig Ileum0.3Full Agonist drugbank.com
MORMouse Vas Deferens7.4Full Agonist drugbank.com
DORRabbit Vas Deferens2.6Full Agonist drugbank.com
[Trp⁴]-Dyn-A(1-13)KORGuinea Pig IleumLow Potency- cdnsciencepub.com
DORMouse Vas DeferensLow Potency- cdnsciencepub.com
[D-Pro¹⁰]dyn(1-11)-NH₂KORBRET (G-protein)pEC₅₀ = 8.36Full Agonist frontiersin.org
KORBRET (β-Arrestin 2)pEC₅₀ = 8.07Full Agonist frontiersin.org
U-69,593KORBRET (G-protein)pEC₅₀ = 8.52Full Agonist frontiersin.org
KORBRET (β-Arrestin 2)pEC₅₀ = 6.72Full Agonist frontiersin.org

This table presents representative data for known dynorphin analogs and KOR ligands to illustrate how functional characterization is reported. Data for "this compound" is not available.

Investigation of Receptor Desensitization and Internalization Potential

Prolonged or repeated exposure to an agonist often leads to receptor desensitization, a process where the receptor's response to the ligand diminishes over time. nih.gov This is a critical regulatory mechanism that can influence the development of tolerance to a drug's effects. Desensitization is often initiated by the phosphorylation of the receptor, typically by G-protein coupled receptor kinases (GRKs). frontiersin.orgjneurosci.org For the KOR, phosphorylation of serine-369 is a key event that can initiate receptor desensitization. jneurosci.org

Following phosphorylation, the receptor can be internalized, or moved from the cell surface into the interior of the cell. cdnsciencepub.com This process not only removes the receptor from further stimulation but also determines its fate, which can include recycling back to the cell surface (resensitization) or degradation.

Different KOR agonists can induce varying degrees of desensitization and internalization. For example, in studies using cell lines, Dynorphin A (1-17) and the synthetic agonist U50,488 have been shown to produce greater KOR desensitization than other opioids like etorphine. nih.gov Conversely, some studies have shown that Dynorphin A does not cause obvious desensitization in certain neurons. nih.gov The structural characteristics of the ligand play a crucial role in these processes. The conformation the receptor adopts upon binding a specific ligand can influence its susceptibility to GRK phosphorylation and subsequent interaction with proteins like β-arrestin, which mediates internalization.

The potential for a novel compound like this compound to induce KOR desensitization and internalization would need to be experimentally determined. Assays would involve pre-treating cells expressing KOR with the compound for a period and then measuring the response to a subsequent stimulation. frontiersin.org A significant reduction in the maximal effect would indicate desensitization. frontiersin.org Techniques such as immunofluorescence microscopy or the use of receptors tagged with fluorescent proteins would be employed to visualize receptor internalization.

Functional Selectivity and Biased Agonism Considerations

The classical view of receptor activation has been expanded by the concept of functional selectivity, or biased agonism. This theory posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of one intracellular signaling pathway over another. frontiersin.org For G-protein coupled receptors (GPCRs) like the KOR, the two major signaling cascades are the G-protein-mediated pathway and the β-arrestin-mediated pathway. mdpi.comchemrxiv.org

Differential Activation of G-Protein and β-Arrestin Pathways

Upon agonist binding, the KOR activates inhibitory G-proteins (Gαi/o), which leads to effects like the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. nih.gov This pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia. mdpi.com

Alternatively, agonist-bound receptors can be phosphorylated by GRKs, which promotes the recruitment of β-arrestin proteins. frontiersin.org While initially viewed as a mechanism for desensitization, β-arrestin recruitment is now understood to initiate its own distinct signaling cascades, which have been linked to some of the adverse effects of KOR agonists, such as aversion and dysphoria. mdpi.comfrontiersin.org

A "biased agonist" is a ligand that shows a preference for activating either the G-protein or the β-arrestin pathway. frontiersin.org This bias is quantified by comparing the potency (EC₅₀) and efficacy (Emax) of a ligand in G-protein signaling assays (e.g., [³⁵S]GTPγS) versus β-arrestin recruitment assays (e.g., bioluminescence resonance energy transfer [BRET] or enzyme complementation assays). frontiersin.orgoup.com A ligand that potently activates G-protein signaling but only weakly recruits β-arrestin is termed a "G-protein biased agonist."

The degree of bias is highly dependent on the ligand's structure. For example, the synthetic KOR agonist U-69,593 shows a bias towards G-protein activation compared to Dynorphin A, which is considered a more "balanced" agonist. frontiersin.org The development of novel dynorphin analogs often aims to create compounds with a strong G-protein bias.

LigandG-Protein Signaling (pEC₅₀)β-Arrestin 2 Recruitment (pEC₅₀)Bias ProfileReference
Dynorphin A8.217.74Balanced frontiersin.org
U-69,5938.526.72G-protein Biased frontiersin.org
[D-Pro¹⁰]dyn(1-11)-NH₂8.368.07Balanced frontiersin.org
Nalfurafine--G-protein Biased mdpi.comfrontiersin.org

This table provides examples of KOR ligands and their signaling profiles. Bias is often calculated as a ratio of the potency/efficacy in G-protein vs. β-arrestin assays. Data for "this compound" is not available.

Implications of Ligand Bias for Signaling Outcomes

The discovery of biased agonism has significant implications for drug development. By designing ligands that selectively activate the G-protein pathway, it may be possible to harness the therapeutic benefits of KOR activation while avoiding the adverse effects associated with β-arrestin signaling. mdpi.comfrontiersin.org For KOR, a G-protein biased agonist could potentially provide strong pain relief without causing the dysphoria, hallucinations, and aversion that have limited the clinical use of non-selective KOR agonists. frontiersin.org

Several research groups are actively developing G-protein biased KOR agonists. frontiersin.org These efforts have produced a variety of compounds, from modified natural products to novel synthetic scaffolds, that demonstrate varying degrees of bias. frontiersin.org Preclinical studies with some of these biased agonists have shown promising results, such as producing analgesia with a reduced aversive profile in animal models. oup.com

Therefore, a key aspect of the pharmacological characterization of a novel dynorphin analog like this compound would be to determine its signaling bias. If it were found to be a G-protein biased agonist, it could represent a promising lead compound for the development of safer and more effective analgesics.

Mechanistic Investigations of 4 Nitro Tpala Dynorphin Actions

Elucidation of Non-Opioid Receptor Interactions

Several studies have demonstrated that Dyn A and its non-opioid fragments, such as Dyn A (2-17), can directly interact with and modulate the function of NMDA receptors. nih.gov This interaction is independent of opioid receptor activation, as it is not blocked by opioid antagonists like naloxone. nih.govnih.gov The proposed mechanism involves dynorphins binding to a site on the NMDA receptor complex, possibly the polyamine binding site, which leads to a potentiation of the receptor's response to its endogenous agonists, glutamate (B1630785) and aspartate. psu.eduworktribe.com

This potentiation of NMDA receptor currents has been observed in various neuronal populations, including those in the periaqueductal gray. nih.gov The interaction appears to be direct and rapid, suggesting a physical association between the dynorphin (B1627789) peptide and the NMDA receptor protein. nih.gov This modulation of NMDA receptor activity by dynorphin analogues is thought to underlie some of their excitatory and neurotoxic effects. nih.govpsu.edu

A significant body of evidence points to the interaction of non-opioid dynorphin analogues with bradykinin (B550075) receptors as a key mechanism for their excitatory effects, particularly in the context of pain. researchgate.netarizona.eduacs.org Under certain conditions, such as nerve injury, upregulated Dyn A can interact with BRs, leading to hyperalgesia. researchgate.netacs.org This interaction is considered non-opioid as it cannot be blocked by opioid antagonists. researchgate.net

Table 1: Binding Affinities of Selected Dynorphin A Analogues at Bradykinin Receptors

This table presents hypothetical data based on findings that [des-Arg(7)]-Dyn A analogues show good binding affinity at bradykinin receptors.

Compound Modification Binding Affinity (IC50, nM) at Rat Brain BRs
Ligand A [des-Arg(7)]-Dyn A-(4-11) 150
Ligand B [des-Arg(7), Pro(10)]-Dyn A-(4-11) 130
Ligand C [des-Arg(7), D-Ala(8)]-Dyn A-(4-11) 200

The ability of dynorphins to translocate across cell membranes suggests that they may have intracellular binding partners beyond the canonical cell surface receptors. tandfonline.com While specific direct protein-protein interactions for non-opioid dynorphin analogues are still an active area of research, the concept is supported by the diverse and sometimes paradoxical effects of these peptides. The non-opioid actions at NMDA and bradykinin receptors are themselves examples of direct protein-protein interactions that deviate from the classical G protein-coupled opioid receptor model. Further research is needed to identify other potential intracellular protein targets that may mediate the biological effects of these peptides.

Intracellular Signaling Cascades and Biochemical Pathways

The interaction of dynorphin analogues with their respective receptors, both opioid and non-opioid, initiates a cascade of intracellular signaling events that ultimately determine the cellular response.

Activation of kappa opioid receptors (KORs) by dynorphins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). wikipedia.orgbiorxiv.org This is a hallmark of Gi/o-coupled receptor signaling. biorxiv.org However, the signaling profile can be complex and ligand-dependent. Some synthetic dynorphin analogues have shown a signaling bias, preferentially activating the cAMP pathway over other pathways like pERK. frontiersin.org For instance, certain analogues with a para-nitro substitution on a phenylalanine residue have been noted to favor cAMP signaling. frontiersin.org Furthermore, studies on endomorphins and dynorphin-B at the mu-opioid receptor have shown that different endogenous peptides can display contrasting bias profiles, with some preferentially activating cAMP signaling. researchgate.netresearchgate.net This highlights the nuanced control that different peptides can exert over intracellular cAMP levels.

The mitogen-activated protein kinase (MAPK) signaling cascade, including the extracellular signal-regulated kinase (ERK), is another important pathway modulated by dynorphins. nih.gov Stress-induced release of endogenous dynorphin has been shown to activate ERK1/2 in a KOR-dependent manner. nih.gov In some contexts, the activation of p38 MAPK, another member of the MAPK family, has been linked to the aversive and pro-nociceptive effects of dynorphins, potentially downstream of KOR activation by β-arrestin. wikipedia.orgnih.govfrontiersin.org

Interestingly, some dynorphin analogues exhibit biased signaling, showing potent activation of the cAMP pathway with little to no activation of pERK. frontiersin.org This dissociation between cAMP and pERK signaling pathways for certain analogues suggests that it may be possible to design ligands that selectively engage specific intracellular signaling cascades to achieve a desired therapeutic effect while avoiding others that may lead to undesirable side effects. frontiersin.org

Table 2: Signaling Bias of Hypothetical Dynorphin A Analogues

This table illustrates the concept of signaling bias, where different analogues can preferentially activate one intracellular pathway over another.

Compound cAMP Pathway Activation (EC50, nM) pERK Pathway Activation (EC50, nM) Signaling Bias (cAMP vs. pERK)
Analogue X 5.2 8.7 No Bias
Analogue Y (p-Nitro substituted) 3.8 >1000 Biased towards cAMP
Analogue Z 10.5 9.5 No Bias

Investigation of Other Relevant Intracellular Signaling Modulators

There is a lack of specific scientific data detailing the investigation of other relevant intracellular signaling modulators in response to 4-Nitro-tpala-dynorphin. The mechanism of action for many synthetic opioid peptides is complex and can involve a variety of signaling pathways beyond their primary receptor targets.

For the broader class of dynorphins, research has identified interactions with several intracellular signaling pathways, including those mediated by G-proteins coupled to kappa opioid receptors. These pathways can influence adenylyl cyclase activity, ion channel function, and mitogen-activated protein kinase (MAPK) cascades. However, it is crucial to note that the introduction of a 4-nitro modification and the tpala (L-β-thiamphenicol-p-aminophenylalanine) substitution creates a novel chemical entity. The specific effects of these modifications on intracellular signaling have not been documented in publicly available research.

Therefore, a detailed and scientifically accurate account of how this compound influences other relevant intracellular signaling modulators cannot be provided at this time. Elucidating these mechanisms would require direct experimental investigation of this specific compound.

Data Tables

Due to the absence of research findings on the mechanistic actions of this compound on the mTOR complex and other intracellular signaling modulators, no data tables can be generated.

Structure Activity Relationship Sar and Computational Modeling of 4 Nitro Tpala Dynorphin

Comprehensive SAR Studies for 4-Nitro-tpala-Dynorphin Analogs

SAR studies on dynorphin (B1627789) A have systematically explored how changes to its amino acid sequence affect binding affinity and functional activity at opioid receptors. These studies are crucial for designing analogs with improved potency, selectivity, and metabolic stability. researchgate.netnih.govresearchgate.net

The N-terminal of dynorphin, particularly the Tyr¹ residue, is fundamental for opioid receptor interaction. oup.combiorxiv.org The proposed "4-Nitro-tpala" moiety represents a modification at this critical position. This can be interpreted as replacing the endogenous Tyrosine with a non-standard amino acid, potentially a 4-nitrophenylalanine derivative.

The Role of the N-terminal Amine and Phenolic Hydroxyl: The protonated amine of Tyr¹ forms a critical salt bridge with a conserved aspartate residue (Asp138 in the KOR) in the receptor's binding pocket. researchgate.net Its removal or modification, such as through acetylation, typically leads to a dramatic loss of affinity at all opioid receptors. nih.gov The phenolic hydroxyl group of Tyr¹ also contributes to binding. Modifications here can alter activity. For instance, replacing Tyr¹ with 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid (Dhp) has been shown to convert opioid peptide agonists into antagonists. researchgate.net

The biological activity of dynorphin is not solely dependent on its N-terminus. The subsequent amino acids in both the "message" and "address" sequences play vital roles.

"Message" Sequence (Positions 1-4): The sequence Tyr-Gly-Gly-Phe is considered the universal message for opioid peptides. mdpi.com The flexible glycine (B1666218) residues (Gly² and Gly³) are thought to allow the aromatic rings of Tyr¹ and Phe⁴ to adopt an optimal orientation for receptor binding. nih.gov Replacing these glycines can impact selectivity and potency. For example, substituting Gly³ with lipophilic amino acids generally results in higher affinity for the KOR. nih.gov Phe⁴ is also critical for potency. nih.gov

"Address" Sequence (Positions 5-17): This C-terminal portion is rich in basic amino acids (positively charged), such as Arginine (Arg) and Lysine (B10760008) (Lys), and is crucial for KOR selectivity and potency. mdpi.comnih.govacs.org It is believed to interact with a negatively charged domain in the KOR's second extracellular loop. nih.govacs.org While initial studies highlighted Arg⁷ as essential, later work has shown that it can be removed or replaced without a complete loss of KOR affinity. researchgate.netnih.gov However, stepwise removal of the positively charged residues in the C-terminus generally leads to a loss of KOR binding. nih.govacs.org

The following table summarizes the binding affinities of various dynorphin A analogs, illustrating the impact of modifications.

Compound/AnalogModificationKOR Binding Affinity (Ki, nM)MOR Binding Affinity (Ki, nM)DOR Binding Affinity (Ki, nM)
Dyn A(1-11)Parent Fragment0.091.115
[des-Arg⁷]Dyn A(1-11)Deletion of Arg⁷0.431.949
[Ac-des-Arg⁷]Dyn A(1-11)N-terminal Acetylation1457>10000>10000
[Pro³]Dyn A(1-11)-NH₂Substitution of Gly³2.4>5000>5000
[Pro³,Arg⁸]Dyn A(1-11)-NH₂Substitution + Addition0.44>10000>10000

Data sourced from multiple studies. nih.govnih.govacs.org Note: Binding affinities can vary based on experimental conditions.

Linear peptides like dynorphin are highly flexible. Introducing conformational constraints, such as cyclization, can lock the peptide into a specific bioactive conformation, potentially increasing affinity, selectivity, and metabolic stability. nih.govnih.gov

Cyclization in the "Message" Sequence: Constraining the N-terminal region, for example by creating a cyclic analog between positions 2 and 5 (e.g., cyclo[D-Asp²,Dap⁵]Dyn A-(1-13)NH₂), can result in high affinity for both KOR and MOR, indicating the adopted conformation is recognized by multiple receptors. nih.gov

Cyclization in the "Address" Sequence: Constraining the C-terminal "address" region can have varied effects. Cyclization between positions 5 and 8 has been shown to convert a partial agonist into a KOR antagonist. ku.edu Cyclo[D-Asp⁶,Dap⁹]Dyn A-(1-13)NH₂ retained high KOR affinity and potent agonist activity, whereas cyclo[D-Asp⁵,Dap⁸]Dyn A-(1-13)NH₂ was highly selective but a weak agonist. nih.gov This demonstrates that the location of the cyclic constraint is critical in determining the pharmacological profile.

The table below shows how cyclization affects the receptor binding and activity of dynorphin A analogs.

AnalogConstraint TypeKOR Binding Affinity (Ki, nM)KOR Efficacy
Dyn A-(1-13)NH₂Linear0.15Full Agonist
cyclo[D-Asp⁵,Dap⁸]Dyn A-(1-13)NH₂Lactam Bridge (i to i+3)1.4Weak Agonist
cyclo[D-Asp⁶,Dap⁹]Dyn A-(1-13)NH₂Lactam Bridge (i to i+3)0.23Potent Agonist
[N-benzylTyr¹,cyclo(D-Asp⁵,Dap⁸)]Dyn A-(1-11)NH₂ (Zyklophin)N-alkylation + Lactam Bridge0.21Antagonist

Data sourced from multiple studies. nih.govufl.edu Note: Binding affinities and efficacy can vary based on experimental conditions.

Theoretical and Computational Approaches to Ligand-Receptor Interactions

Computational methods are invaluable for visualizing and understanding the complex interactions between peptide ligands like dynorphin and their receptors at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics (MD) simulations simulate the movement of atoms over time, providing insights into the stability of the complex and conformational changes.

Docking and Binding Mode: Docking studies of dynorphin A into KOR models consistently show the N-terminal Tyr¹ penetrating deep into a binding pocket formed by transmembrane helices. mdpi.comresearchgate.netnih.gov The tyramine (B21549) portion of Tyr¹ is stabilized by hydrophobic interactions and the crucial salt bridge with Asp138. researchgate.net The C-terminal "address" sequence extends toward the extracellular loops, with key electrostatic interactions, such as between Arg⁷ and Glu297 of the KOR. mdpi.comresearchgate.net For a hypothetical "this compound," docking would be essential to predict whether the modified N-terminus can still fit within this pocket and maintain the critical interactions for receptor activation.

QSAR is a computational technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For dynorphin analogs, QSAR studies can help identify key physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that govern KOR affinity and selectivity.

Developing a QSAR model for dynorphin analogs would involve:

Data Set Compilation: Assembling a large set of dynorphin analogs with experimentally measured binding affinities and functional activities.

Descriptor Calculation: Calculating various molecular descriptors for each analog, such as electronic parameters (e.g., Hammett constants for a substituent like a nitro group), steric parameters (e.g., molar refractivity), and conformational indices.

Model Building: Using statistical methods like multiple linear regression or partial least squares to build a mathematical equation linking the descriptors to the biological activity.

Validation: Testing the model's predictive power on a set of compounds not used in its creation.

While specific QSAR studies for dynorphin analogs are less common than for smaller molecules due to the peptides' conformational flexibility, such models could rationalize the effects of substitutions like "4-Nitro-tpala" and guide the design of new, more potent, and selective KOR ligands. acs.org

Pharmacophore Modeling and De Novo Design Implications

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For dynorphin A (Dyn A) and its analogs, including this compound, pharmacophore models are crucial for understanding their interaction with the kappa-opioid receptor (KOR) and for guiding the design of new ligands with improved properties. sphinxsai.comdrugbank.com

While specific, detailed pharmacophore models for this compound are not extensively published, a general model can be constructed based on the well-established structure-activity relationships (SAR) of the broader class of Dyn A analogs. nih.govarizona.edu The dynorphin "message-address" concept provides a foundational framework, where the N-terminal sequence is vital for receptor activation and the C-terminal portion dictates selectivity. arxiv.orgunibo.itnih.gov

A typical pharmacophore for a KOR agonist or antagonist incorporates several key features derived from the peptide's structure:

Aromatic Features: Provided by the tyrosine (Tyr¹) and phenylalanine (Phe⁴) residues. The tyramine moiety of Tyr¹ is considered a critical component of the opioid "message" for receptor interaction. nih.gov

Positive Ionizable/Cationic Center: The protonated N-terminal amine of Tyr¹ and the basic side chains of arginine (Arg) and lysine (Lys) residues in the "address" sequence contribute essential electrostatic interactions. sphinxsai.comnih.gov

Hydrogen Bond Acceptors/Donors: The peptide backbone and various side chains offer numerous sites for hydrogen bonding, which helps to stabilize the ligand-receptor complex. sphinxsai.com

The specific modifications in this compound would introduce unique elements to this general pharmacophore. The "tpala" component, a substituted amino acid, would impose significant conformational constraints on the peptide backbone. The 4-nitro group, typically on an aromatic ring like phenylalanine, acts as a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can modulate binding affinity and functional activity.

Table 1: Inferred Pharmacophoric Features of this compound and Analogs

Pharmacophoric FeatureContributing Structural ElementPutative Role in KOR Interaction
Aromatic/Hydrophobic GroupTyr¹, Phe⁴Interaction with hydrophobic pockets in the KOR binding site. nih.gov
Positive Ionizable CenterN-terminal Amine, Arg/Lys Side ChainsKey electrostatic interactions with acidic residues (e.g., Asp138) in the receptor. mdpi.com
Hydrogen Bond AcceptorPeptide Carbonyls, Nitro Group (NO₂)Stabilization of the bound conformation. sphinxsai.com
Hydrogen Bond DonorPeptide N-H, Tyr¹ Hydroxyl, Arg/Lys Side ChainsFormation of critical hydrogen bonds with receptor residues. sphinxsai.com
Conformational Restrainttpala Residue, Cyclization (if present)Reduces flexibility, pre-organizes the peptide for binding, and can enhance selectivity. mdpi.comtandfonline.com

De Novo Design Implications

The insights gained from SAR and pharmacophore modeling of Dyn A analogs directly inform de novo design strategies. biorxiv.orgacs.org De novo design aims to create novel molecules from scratch, either as new peptide sequences or as non-peptide peptidomimetics, that possess desired therapeutic activities. biorxiv.orgnih.gov This approach is particularly valuable for developing KOR ligands that overcome the limitations of natural peptides, such as poor metabolic stability and blood-brain barrier penetration. nih.govtandfonline.com

The structural knowledge of how peptides like this compound interact with the KOR allows for several innovative design approaches:

Scaffold Hopping and Peptidomimetics: The pharmacophore model can be used as a 3D query to search virtual libraries for non-peptide scaffolds that can present the key aromatic, hydrophobic, and cationic features in the correct spatial orientation. ucsf.edu This can lead to the discovery of entirely new chemical classes of KOR ligands. acs.org

Generative Deep Learning: Advanced computational frameworks can generate novel chemical structures predicted to have high affinity and specific activity (e.g., antagonist) at the KOR. acs.orgresearchgate.net These models learn from the chemical features of known active and inactive compounds to propose new molecules for synthesis and testing. researchgate.net

Engineered Peptide and Miniprotein Design: Computational protein design can be used to create novel, stable miniproteins or macrocyclic peptides that are conformationally constrained to adopt the bioactive shape. biorxiv.orgbiorxiv.orgnih.gov These designs can achieve high potency and selectivity by precisely controlling the ligand's interaction with specific receptor conformations, allowing for the engineering of biased agonists or potent antagonists. biorxiv.orgnih.gov

The ultimate goal of these de novo efforts is to create ligands with optimized pharmacological profiles—for instance, potent KOR antagonists for treating addiction and depression, or peripherally restricted agonists for pain relief without central side effects. acs.orgresearchgate.net

Table 2: De Novo Design Strategies Informed by Dynorphin Analog SAR

Design StrategyDescriptionPotential Advantage
Structure-Based Virtual ScreeningUsing the KOR crystal structure to dock and score virtual compounds based on predicted binding energy and fit. frontiersin.orgIdentifies novel, non-peptide scaffolds with high predicted affinity. nih.gov
Generative AI ModelsEmploying deep learning to generate new molecular structures optimized for KOR binding and desired activity. acs.orgRapid discovery of unique chemotypes that are synthetically accessible. acs.orgresearchgate.net
Peptide MacrocyclizationIntroducing covalent bonds to create cyclic peptide analogs, constraining them into a bioactive conformation. mdpi.comnih.govIncreased metabolic stability, receptor selectivity, and potentially improved cell permeability. tandfonline.com
Miniprotein EngineeringDesigning small, stable protein scaffolds that present the key pharmacophoric residues to the receptor target. biorxiv.orgbiorxiv.orgCreation of highly potent and selective biologics with precisely controlled functional outcomes (agonism vs. antagonism). biorxiv.org

Preclinical in Vitro and Ex Vivo Research Paradigms for 4 Nitro Tpala Dynorphin

Characterization in Recombinant Receptor Expression Systems

There is no available research detailing the binding affinities or functional activities of 4-nitro-tpala-dynorphin at recombinant opioid or other receptors. Typically, novel dynorphin (B1627789) analogs are characterized in cell lines (e.g., CHO, HEK293) engineered to express specific receptor subtypes, such as the kappa-opioid receptor (KOR), mu-opioid receptor (MOR), and delta-opioid receptor (DOR). nih.govnih.govd-nb.infonih.gov These studies are fundamental to determining a compound's potency, selectivity, and functional profile (e.g., agonist, antagonist, partial agonist). For this compound, such data is not present in the public domain.

Functional Studies in Primary Neuronal Cultures and Brain Slices

Similarly, there is a lack of published studies examining the effects of this compound on the electrophysiological or signaling properties of primary neurons or in ex vivo brain slice preparations. Research on other dynorphins often employs these methods to understand how they modulate neuronal excitability, synaptic transmission, and circuit function in brain regions like the ventral pallidum, nucleus accumbens, and hippocampus. nih.govfrontiersin.org Without such studies, the impact of this compound on neural circuits remains unknown.

Neurotransmitter Release Modulation in Synaptosomal Preparations (e.g., Dopamine (B1211576), Glutamate)

The influence of this compound on the release of key neurotransmitters like dopamine and glutamate (B1630785) has not been documented. Dynorphin peptides are known to modulate neurotransmitter release, often by acting on presynaptic KORs to inhibit the release of dopamine and glutamate. nih.govfrontiersin.orgnih.govunifg.itconsensus.app Studies using synaptosomes—isolated nerve terminals—are a common method to investigate these presynaptic effects directly. frontiersin.org The absence of such research for this compound means its role in modulating these critical neurotransmitter systems is yet to be determined.

Examination of Cellular Viability and Neuroprotective/Neurotoxic Mechanisms in Cell-Based Models

There are no available studies on the potential neuroprotective or neurotoxic effects of this compound. Some dynorphin peptides have been investigated for their role in cell viability, with certain contexts showing neuroprotective effects and others, particularly at high concentrations, exhibiting neurotoxicity. nih.govnih.govu-tokyo.ac.jp These effects are often explored in cell culture models, such as the SH-SY5Y neuroblastoma cell line, by exposing the cells to the compound and assessing cell death or survival. nih.gov For this compound, this crucial aspect of its preclinical profile is uncharacterized.

Assessment of Metabolic Stability and Enzymatic Degradation Pathways (e.g., Nitroreduction)

The metabolic fate of this compound, including its stability and degradation pathways, remains uninvestigated in the available literature. Endogenous dynorphins are known for their rapid enzymatic degradation, which limits their therapeutic potential. nih.govnih.gov Research into synthetic analogs often focuses on improving metabolic stability. nih.gov The presence of a nitro group suggests that nitroreduction could be a potential metabolic pathway, a process catalyzed by various enzymes that can lead to the formation of amino derivatives. nih.govnih.govcommonorganicchemistry.comstackexchange.comnumberanalytics.com However, specific studies on the metabolic stability of this compound in plasma or brain homogenates have not been published.

Advanced Bioanalytical Methodologies for Investigating this compound in Biological Matrices

The development and validation of bioanalytical methods are essential for accurately quantifying a compound in biological samples like plasma or brain tissue. europa.eueuropa.eufda.govnih.gov Such methods, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), are a prerequisite for pharmacokinetic studies and for measuring neurotransmitter levels in response to the compound. mdpi.com There are no published bioanalytical methods specifically developed for the detection and quantification of this compound.

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing 4-Nitro-tpala-dynorphin?

Methodological Answer:
Synthesis typically involves introducing a nitro group into the dynorphin analog scaffold via selective nitration, followed by purification using column chromatography. Characterization should include:

  • NMR spectroscopy (1H, 13C) to confirm structural integrity and nitro-group positioning.
  • Mass spectrometry (HRMS or MALDI-TOF) for molecular weight validation.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., NO2 stretching vibrations ~1520 cm⁻¹).
  • High-performance liquid chromatography (HPLC) to assess purity (>95%).
    For reproducibility, document reaction conditions (temperature, solvent, catalyst) and compare results with literature analogs like 4-nitrophenyl-containing compounds .

Basic: How should researchers design in vitro assays to evaluate opioid receptor binding affinity?

Methodological Answer:
Use radioligand displacement assays with tritiated dynorphin A as a reference ligand. Key considerations:

  • Receptor specificity : Test against κ-opioid (KOR), μ-opioid (MOR), and δ-opioid (DOR) receptors to determine selectivity.
  • Control groups : Include non-nitrated dynorphin analogs and competitive antagonists (e.g., nor-BNI for KOR).
  • Data normalization : Express results as IC50 values relative to control ligands.
    For statistical rigor, use triplicate measurements and ANOVA to compare binding curves .

Advanced: How can contradictory findings in in vivo analgesic efficacy studies be systematically analyzed?

Methodological Answer:
Contradictions may arise from variations in:

  • Animal models (e.g., neuropathic vs. inflammatory pain models).
  • Administration routes (intrathecal vs. systemic).
  • Dosage thresholds (dose-dependent biphasic effects).
    Resolution strategies :
  • Conduct a scoping review to map methodological differences across studies .
  • Perform meta-regression to isolate variables influencing efficacy (e.g., nitro-group bioavailability).
  • Validate findings using knockout mouse models to confirm KOR-specific mechanisms .

Advanced: What methodologies are effective in resolving discrepancies in nitro-group stability under physiological conditions?

Methodological Answer:
Nitro-group reduction or hydrolysis can alter pharmacokinetics. To address this:

  • Stability assays : Incubate this compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours.
  • Computational modeling : Use density functional theory (DFT) to predict electron-withdrawing effects on nitro-group lability.
  • Comparative studies : Benchmark against stable analogs (e.g., 4-fluoro derivatives) to isolate instability mechanisms .

Advanced: How can researchers optimize experimental design to address low reproducibility in neurochemical assays?

Methodological Answer:
Low reproducibility often stems from:

  • Batch-to-batch variability in peptide synthesis.
  • Inconsistent cell lines (e.g., HEK293 vs. CHO-K1 expressing KOR).
    Optimization steps :
  • Adopt FAIR data principles : Document synthesis protocols and raw NMR/mass spectra in repositories like Chemotion .
  • Use blinded analysis to minimize observer bias during data interpretation .
  • Collaborate with independent labs for cross-validation of critical findings .

Basic: What analytical techniques are critical for assessing nitro-group positional isomers in synthesis?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Resolve spatial proximity of nitro groups to adjacent protons.
  • X-ray crystallography : Confirm regiochemistry if single crystals are obtainable.
  • Isotopic labeling : Introduce 15N at the nitro group to track positional stability via NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.